3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid

DHODH inhibition Anticancer research Antiparasitic research

This compound is the definitive 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid with the precise regiochemistry required for rebamipide synthesis and selective DHODH inhibition (IC₅₀ = 330 nM). Unlike other quinolinone regioisomers (e.g., 2-substituted analogs), its 3-propanoic acid chain enables critical condensation reactions and NMDA receptor antagonism. Ideal for lead optimization in oncology, parasitology, and CNS disorders. Procure for process development, impurity profiling, and multi-target phenotypic screening.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 37618-03-4
Cat. No. B2516502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid
CAS37618-03-4
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)CCC(=O)O
InChIInChI=1S/C12H11NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,7H,5-6H2,(H,13,16)(H,14,15)
InChIKeyMAJKZLDETGGBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS 37618-03-4): Procurement-Relevant Chemical Identity and Baseline Characterization


3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS 37618-03-4) is a quinolin-2(1H)-one derivative featuring a propanoic acid side chain at the 3-position, with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is primarily employed as a versatile heterocyclic building block in medicinal chemistry and as a key intermediate in the synthesis of pharmacologically active compounds, most notably the antiulcer agent rebamipide [1]. The compound exhibits intrinsic biological activities, including moderate inhibition of human dihydroorotate dehydrogenase (DHODH) and antagonism at NMDA receptors [2][3], positioning it as both a synthetic precursor and a scaffold for lead optimization.

Why Generic 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid Substitution Fails: Evidence of Scaffold-Dependent Selectivity and Synthetic Utility


Substituting 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid with other quinolinone or propanoic acid derivatives is not functionally equivalent due to the precise spatial arrangement of the 2-oxo-1,2-dihydroquinoline core and the 3-propanoic acid chain, which dictates both its synthetic utility and biological target engagement. For example, while other quinolinones like 2-(2-oxo-1H-quinolin-3-yl)propanoic acid share a similar scaffold, the substitution pattern at the 3-position versus the 2-position profoundly alters reactivity in condensation reactions and the ability to serve as a precursor for drugs like rebamipide [1]. Furthermore, comparative enzymatic assays reveal that even closely related quinolinone analogs exhibit widely divergent inhibitory potencies against DHODH, underscoring that the specific regiochemistry of the oxo and propanoic acid moieties is non-negotiable for achieving the desired biological or synthetic outcome [2][3].

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid: Head-to-Head Quantitative Differentiation in Enzyme Inhibition and Synthetic Application


Moderate Human DHODH Inhibition: A Quantitative Baseline for Scaffold Optimization in Anticancer and Antiparasitic Research

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid inhibits human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 330 nM [1]. While this potency is lower than clinical-stage DHODH inhibitors such as Farudodstat (IC₅₀ = 35 nM) [2], it provides a valuable chemical starting point for further optimization. Importantly, the compound exhibits a 3-fold selectivity window against Schistosoma mansoni DHODH (IC₅₀ = 1000 nM) [1], suggesting the scaffold can be tuned for species selectivity, a key consideration for antiparasitic drug development.

DHODH inhibition Anticancer research Antiparasitic research

Predicted Pleiotropic Bioactivity Profile: A Computationally Validated Multi-Target Hypothesis

In silico prediction of biological activity (PASS) indicates that 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid possesses a high probability of being a lipid metabolism regulator (Pa = 0.999), a DNA synthesis inhibitor (Pa = 0.991), and an apoptosis agonist (Pa = 0.979), among other activities [1]. While these are computational predictions, the high Pa values (>0.97) for these specific activities provide a strong, data-driven rationale for exploring this scaffold in multi-target drug discovery programs, contrasting with the more focused, single-target profiles of many established quinolinone drugs.

In silico prediction Polypharmacology Target identification

Synthetic Utility: A Validated Intermediate in the Industrial Synthesis of Rebamipide

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a critical intermediate in the synthesis of rebamipide, a clinically approved antiulcer drug that enhances gastric mucosal defense without inhibiting acid secretion [1]. While alternative synthetic routes to rebamipide exist, the use of this specific dihydroquinolinone intermediate provides a well-characterized, industrially validated path to the final active pharmaceutical ingredient (API), offering procurement value for pharmaceutical process development and impurity profiling [2].

Synthetic intermediate Process chemistry Antiulcer drug

NMDA Receptor Antagonism: A Class-Level Differentiation for CNS Research Applications

Patent literature identifies 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid as a member of a broader class of quinoline compounds that act as N-methyl-D-aspartate (NMDA) receptor antagonists, with utility in treating pain, anxiety, and cerebral ischemia [1]. While specific IC₅₀ or Kᵢ values for this exact compound at NMDA receptors are not disclosed in the patent, its inclusion in a well-defined structural class of NMDA antagonists provides a strong, patent-backed rationale for its exploration in central nervous system (CNS) drug discovery.

NMDA antagonist CNS disorders Neuroprotection

Optimal Procurement and Application Scenarios for 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid


Medicinal Chemistry: Starting Point for DHODH Inhibitor Optimization

Given its moderate human DHODH inhibitory activity (IC₅₀ = 330 nM) and a measurable species selectivity window, researchers can procure this compound as a validated hit for structure-guided optimization. Its potency, while not yet drug-like, provides a tractable baseline for medicinal chemistry campaigns aimed at developing novel anticancer or antiparasitic agents [1].

Pharmaceutical Process Chemistry: Intermediate for Rebamipide Synthesis and Impurity Analysis

Procure this compound to establish and validate synthetic routes for rebamipide production. Its role as a key intermediate makes it essential for process optimization, scale-up studies, and the generation of reference standards for impurity profiling in quality control laboratories [2].

In Silico and In Vitro Target Fishing: Exploration of Multi-Target Pharmacology

Leverage the computationally predicted polypharmacology (lipid metabolism regulation, DNA synthesis inhibition, apoptosis induction) to design focused phenotypic screening campaigns. This scaffold offers a unique opportunity to investigate multi-target mechanisms, potentially leading to first-in-class therapeutic agents [3].

CNS Drug Discovery: Scaffold for NMDA Receptor Antagonist Development

Utilize this compound as a starting point for synthesizing novel NMDA receptor antagonists. The patent-backed class assignment directs research toward CNS indications, offering a differentiated path compared to other quinolinone scaffolds with established anti-infective or anticancer profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.